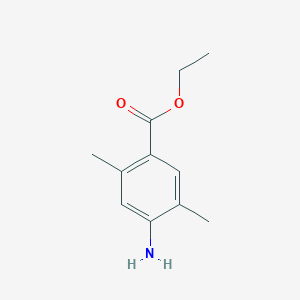

Ethyl 4-amino-2,5-dimethylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

91246-69-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 4-amino-2,5-dimethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-8(3)10(12)6-7(9)2/h5-6H,4,12H2,1-3H3 |

InChI Key |

YBHGNKLBMSXLEK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)N)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Ethyl 4 Amino 2,5 Dimethylbenzoate

Reactions Involving the Aromatic Amino Group

The aromatic amino group is a hub of reactivity, susceptible to a variety of transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer reactions for halogenation or cyanation)

The primary amino group on the aromatic ring of Ethyl 4-amino-2,5-dimethylbenzoate can be converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). masterorganicchemistry.com The resulting diazonium salt, ethyl 4-diazo-2,5-dimethylbenzoate, is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂).

This intermediate can then undergo a variety of substitution reactions, most notably the Sandmeyer reactions, which utilize copper(I) salts as catalysts. masterorganicchemistry.comnih.gov These reactions provide a reliable method for introducing a range of substituents onto the aromatic ring in place of the original amino group.

Halogenation: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride (Ethyl 4-chloro-2,5-dimethylbenzoate) or aryl bromide (Ethyl 4-bromo-2,5-dimethylbenzoate), respectively. masterorganicchemistry.comnih.gov

Cyanation: The introduction of a nitrile group to form Ethyl 4-cyano-2,5-dimethylbenzoate can be accomplished by reacting the diazonium salt with copper(I) cyanide (CuCN). nih.gov

While direct experimental data for the Sandmeyer reaction on this compound is not prevalent in the provided literature, the reaction is a well-established and robust transformation for aromatic amines. For instance, a similar transformation, Sandmeyer bromination, was a key step in the synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate from its corresponding 5-amino precursor, demonstrating the reaction's utility on complex esters. nih.gov

Acylation and Amidation Reactions for Amide Linkage Formation

The amino group of this compound readily undergoes acylation with reagents such as acid chlorides or acid anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis and for creating various biologically relevant molecules. For example, reacting the compound with acetyl chloride in the presence of a base would yield Ethyl 4-acetamido-2,5-dimethylbenzoate.

The synthesis of complex molecules often relies on this type of amide bond formation. In a related context, ethyl anthranilate (ethyl 2-aminobenzoate) has been used in condensation reactions with N-protected amino acids to form amide bonds, which are precursors to benzodiazepine (B76468) structures. mdpi.com Similarly, the guanidino group of an L-arginine derivative, which contains amine functionalities, can be used to synthesize pyrimidine (B1678525) derivatives, showcasing the reactivity of amino groups in forming new heterocyclic systems. mdpi.com These examples highlight the general utility of acylation and amidation reactions on aminobenzoate scaffolds.

Condensation Reactions for Schiff Base Formation

The aromatic amino group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. orientjchem.orgamazonaws.com The formation of Schiff bases is a versatile method for synthesizing compounds with a wide range of applications.

Studies on analogous compounds, such as ethyl 4-aminobenzoate (B8803810) and ethyl 2-aminobenzoate (B8764639), have demonstrated their successful use in synthesizing a variety of Schiff bases. orientjchem.orgamazonaws.comresearchgate.net For example, ethyl 4-aminobenzoate has been reacted with various aromatic aldehydes in an acidic medium to produce the corresponding Schiff base derivatives. orientjchem.org The reaction of ethyl 2-aminobenzoate with substituted aromatic aldehydes has also been explored, yielding Schiff bases in high yields. amazonaws.com These studies suggest that this compound would analogously react with carbonyl compounds to form the corresponding Schiff bases, such as Ethyl 4-((aryl/alkyl)methylideneamino)-2,5-dimethylbenzoate.

Table 1: Analogous Schiff Base Formation Reactions with Related Aminobenzoates

| Starting Aminobenzoate | Carbonyl Compound | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 4-aminobenzoate | Aromatic Aldehydes | Glacial Acetic Acid / Ethanol | Schiff Base | orientjchem.org |

| Ethyl 2-aminobenzoate | 4-Bromobenzaldehyde | Methane Sulfonic Acid / Ethanol | Schiff Base | amazonaws.com |

| 4-Aminobenzoic Acid | 4-Aminoantipyrine | Glacial Acetic Acid / Ethanol | Schiff Base | researchgate.net |

| 4-Aminobenzoic Acid | 4-Hydroxybenzaldehyde | N/A | Schiff Base | rsc.org |

This table is generated based on analogous reactions and illustrates the expected reactivity.

Nucleophilic Reactivity of the Amino Group

The amino group can act as a nucleophile in various reactions, including nucleophilic aromatic substitution and addition reactions. For example, research on the reactivity of 2,5-dimethyl-p-benzoquinonediimine, a related structure, with nucleophilic amino acids demonstrated that the amino groups can participate in complex reaction mechanisms. nih.gov The nucleophilic character of amino groups is a critical factor in their ability to react with electrophiles. Studies comparing the reactivity of various amino acids with 4-methylbenzoquinone found that the nucleophilicity of the attacking amine is a key determinant of the reaction rate. mdpi.com

Reactions Involving the Ester Group

The ethyl ester functionality provides another site for chemical modification, primarily through reactions that target the carbonyl carbon.

Hydrolysis Pathways (acidic and basic conditions)

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2,5-dimethylbenzoic acid. This transformation can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis in a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to the irreversible hydrolysis of the ester. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. This method is generally preferred for its irreversibility and typically higher yields.

The presence of the amino and methyl groups on the aromatic ring can influence the rate of hydrolysis. The electron-donating methyl groups may slightly decrease the electrophilicity of the ester's carbonyl carbon, potentially slowing the reaction rate compared to an unsubstituted ethyl benzoate (B1203000).

Table 2: Summary of Hydrolysis Pathways

| Condition | Reagents | Mechanism | Intermediate | Final Product (after workup) |

|---|---|---|---|---|

| Acidic | H₂O, H⁺ (e.g., H₂SO₄) | Reversible nucleophilic acyl substitution | Protonated carbonyl | 4-Amino-2,5-dimethylbenzoic acid |

| Basic | OH⁻ (e.g., NaOH), then H₃O⁺ | Irreversible nucleophilic acyl substitution (Saponification) | Tetrahedral alkoxide | 4-Amino-2,5-dimethylbenzoic acid |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the determination of the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and purity assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and the number of neighboring protons.

Predicted ¹H NMR Data for Ethyl 4-amino-2,5-dimethylbenzoate:

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | ~1.3 | Triplet | 3H |

| Aromatic -CH₃ (C2) | ~2.1 | Singlet | 3H |

| Aromatic -CH₃ (C5) | ~2.4 | Singlet | 3H |

| Amino -NH₂ | Broad singlet | 2H | |

| Ethyl -CH₂ | ~4.2 | Quartet | 2H |

| Aromatic H (C3) | ~6.5 | Singlet | 1H |

| Aromatic H (C6) | ~7.6 | Singlet | 1H |

The purity of a sample of this compound can also be assessed using ¹H NMR. The presence of unexpected signals would indicate the presence of impurities, and their integration relative to the signals of the main compound can be used to quantify their concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for carbon framework analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for the determination of the number of different types of carbon atoms.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, based on data from analogous compounds like Ethyl 4-aminobenzoate (B8803810), which shows characteristic peaks for the ethyl group carbons, the aromatic carbons, and the carbonyl carbon, we can predict the approximate chemical shifts for the target molecule. rsc.org

Predicted ¹³C NMR Data for this compound:

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Aromatic -CH₃ (C2) | ~17 |

| Aromatic -CH₃ (C5) | ~21 |

| Ethyl -CH₂ | ~60 |

| Aromatic C (C3) | ~116 |

| Aromatic C (C6) | ~118 |

| Aromatic C (C2) | ~125 |

| Aromatic C (C5) | ~135 |

| Aromatic C (C1) | ~140 |

| Aromatic C (C4) | ~148 |

| Carbonyl C=O | ~167 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC for complex assignments)

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would confirm the coupling between the methyl and methylene (B1212753) protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It would be used to definitively assign the proton signals to their corresponding carbon signals.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and essential part of the structural elucidation process for such compounds. epa.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for functional group identification and reaction verification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl and aromatic groups, the C=O bond of the ester, and the C-O bond of the ester.

Predicted FT-IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (ester) | 1700-1720 | Stretching |

| C=C (aromatic) | 1500-1600 | Stretching |

| C-O (ester) | 1100-1300 | Stretching |

| C-N (amine) | 1250-1350 | Stretching |

FT-IR is also a valuable tool for monitoring the progress of a chemical reaction. For example, in the synthesis of this compound from a carboxylic acid precursor, the disappearance of the broad O-H absorption of the carboxylic acid and the appearance of the characteristic C=O and C-O ester bands would indicate that the reaction is proceeding as expected.

Fourier Transform Raman (FT-Raman) Spectroscopy for complementary vibrational data

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the scattered light. While the principles are different, the information obtained is similar: the vibrational modes of the molecule. However, some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetric vibrations of non-polar bonds often give rise to strong Raman signals.

The FT-Raman spectrum of this compound would provide complementary information to the FT-IR spectrum, aiding in the complete vibrational assignment of the molecule. The symmetric stretching of the aromatic ring, for example, is often a prominent feature in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Various MS techniques are employed to gain comprehensive information about the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, enabling the determination of its elemental formula. For a molecule with the chemical formula C₁₁H₁₅NO₂, the theoretical exact mass can be calculated. This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of the isomeric compound Ethyl 2-amino-4,5-dimethylbenzoate has been computed as 193.110278721 Da. nih.gov Given that this compound shares the same molecular formula, its theoretical exact mass is identical. This value serves as a critical parameter for confirming the compound's identity in analytical studies.

Table 1: HRMS Data for this compound Isomer

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | nih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing thermally labile and polar molecules like this compound. nih.gov This method generates gaseous ions from a liquid solution with minimal fragmentation, allowing for the clear detection of the molecular ion. nih.gov Typically, in positive ion mode, the compound is protonated, forming an adduct such as [M+H]⁺. For the related compound Ethyl 4-dimethylaminobenzoate, the protonated molecular ion ([M+H]⁺) has been observed at a mass-to-charge ratio (m/z) of 194.1176. nih.gov Similarly, predicted data for the isomer Ethyl 4-amino-3,5-dimethylbenzoate shows an expected m/z of 194.11756 for the [M+H]⁺ adduct. uni.lu This detection confirms the molecular weight of the compound.

Table 2: ESI-MS Data for Related Benzoate (B1203000) Compounds

| Compound | Adduct | Observed/Predicted m/z | Reference |

|---|---|---|---|

| Ethyl 4-dimethylaminobenzoate | [M+H]⁺ | 194.1176 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating volatile compounds and identifying them based on their mass spectra. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities or other components in a sample mixture based on differences in boiling points and interactions with the chromatographic column.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. Studies on similar derivatized amino acids show that common fragmentation patterns, such as the loss of the ethoxycarbonyl group ([M-COOC₂H₅]⁺), are characteristic and aid in structural confirmation. nih.gov The technique is widely applied for purity assessment and to confirm the identity of target analytes in various matrices. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure, particularly the nature of its conjugated systems. The spectrum of this compound is characterized by absorption bands resulting from π → π* electronic transitions. These transitions occur within the conjugated system formed by the benzene (B151609) ring, the electron-donating amino group (-NH₂), and the electron-withdrawing ethyl ester group (-COOC₂H₅).

Research on the closely related compound Ethyl 4-(dimethylamino)benzoate (B8555087) shows a strong absorption maximum (λmax) at approximately 310-313 nm in ethanol. photochemcad.comresearchgate.net This absorption is attributed to the extended conjugation across the para-substituted aromatic system. The presence and position of this absorption band in the UV-Vis spectrum of this compound confirm the presence of this chromophore and provide evidence of the electronic communication between the substituent groups through the aromatic ring.

Table 3: UV-Vis Absorption Data for a Structurally Related Compound

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310.25 | 23,200 | photochemcad.com |

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. Oxygen (O) is typically determined by difference. This method is used to verify the empirical and molecular formula of a synthesized compound. For this compound, with the molecular formula C₁₁H₁₅NO₂, the theoretical elemental composition can be calculated. Comparing the experimentally determined percentages with these theoretical values provides a direct confirmation of the compound's elemental makeup and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 68.37% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.82% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |

| Total | | | | 193.246 | 100.00% |

Theoretical and Computational Investigations of Ethyl 4 Amino 2,5 Dimethylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of ethyl 4-amino-2,5-dimethylbenzoate. These computational methods allow for the detailed analysis of its structure and energy landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, are employed to determine the optimized molecular geometry and to calculate the total energy of the molecule. espublisher.com This method provides a good balance between accuracy and computational cost for organic molecules. espublisher.com The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. espublisher.com These calculations are fundamental for understanding the compound's reactivity and spectroscopic properties.

Selection of Basis Sets (e.g., 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set. faccts.de A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. For detailed and accurate studies of molecules like this compound, a flexible and robust basis set is required. The 6-311++G(d,p) basis set is a popular choice for such calculations. researchgate.net

6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a more accurate description of the electron distribution compared to smaller basis sets.

++G: The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for systems with anions, lone pairs, and for calculating properties like electron affinity and polarizability.

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals from their original spherical or dumbbell shapes, which is essential for accurately modeling chemical bonds. psicode.org

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for the optimized geometries and vibrational frequencies of similar aromatic compounds. researchgate.net

Potential Energy Surface Scans for Conformational Analysis

The presence of rotatable bonds in this compound, such as the C-O bond of the ester group and the C-N bond of the amino group, gives rise to different possible conformations. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. iupac.orgq-chem.com By systematically rotating specific dihedral angles and calculating the energy at each step, a PES is generated. skku.edugithub.io This surface reveals the low-energy conformations (local minima) and the energy barriers between them (saddle points). iupac.org For instance, a relaxed PES scan can be performed where at each step of the scan of a particular dihedral angle, all other geometric parameters are allowed to relax to their minimum energy values. q-chem.com This analysis is crucial for identifying the most stable conformer of the molecule, which is the one that will be predominantly present under normal conditions, and for understanding its dynamic behavior. researchgate.netiupac.org

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides key information about its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital Theory (HOMO/LUMO energy analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory.

HOMO: This orbital can be thought of as the orbital containing the most loosely held electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. researchgate.net

LUMO: This is the lowest energy orbital that is empty. The energy of the LUMO reflects the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the presence of the electron-donating amino group and methyl groups, and the electron-withdrawing ester group, will significantly influence the energies of the HOMO and LUMO. The HOMO is expected to be localized mainly on the aminobenzoate moiety, while the LUMO may be distributed over the entire molecule. mgesjournals.com The HOMO-LUMO gap can be correlated with the chemical stability and reactivity of the molecule. ijstr.org

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and understanding bonding interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu

For this compound, NBO analysis can reveal important details about:

Hyperconjugative interactions: These are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. orientjchem.org For example, the interaction between the lone pair of the nitrogen atom and the antibonding π* orbitals of the benzene (B151609) ring (n -> π), or the interaction between the σ bonds of the methyl groups and the ring (σ -> π), contribute to the stability of the molecule. orientjchem.org

Intramolecular Charge Transfer (ICT): NBO analysis can quantify the transfer of charge between different parts of the molecule. In this compound, there is likely to be charge transfer from the electron-donating amino and methyl groups to the electron-withdrawing ester group through the π-system of the benzene ring. ijstr.org The magnitude of this charge transfer can be related to the molecule's polarity and its nonlinear optical properties. ijstr.org

Analysis of lone pairs and bond character: NBO provides a detailed description of the hybridization and occupancy of the atomic orbitals, giving insights into the nature of the chemical bonds and the distribution of lone pair electrons.

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Example: LP(1) N | Example: π(C-C)* | Data not available |

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to calculate the partial atomic charges on the atoms within a molecule. This analysis provides a means to quantify the electron distribution across the molecular structure, offering insights into the molecule's polarity, electrostatic interactions, and reactive sites. The calculation is performed on the optimized molecular geometry, derived from quantum chemical calculations, typically using methods like Density Functional Theory (DFT).

The distribution of atomic charges is heavily influenced by the electronegativity of the atoms and the presence of electron-donating or electron-withdrawing groups. In this compound, the nitrogen and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms and many of the carbon atoms, particularly those bonded to heteroatoms, will exhibit positive charges. The amino (-NH2) group and the methyl (-CH3) groups act as electron-donating groups, influencing the charge distribution on the benzene ring.

While specific Mulliken charge data for this compound is not readily published, the following table illustrates the typical atomic charges calculated for a structurally similar molecule, providing an example of the expected charge distribution.

Illustrative Example: Mulliken Atomic Charges for a Substituted Aminobenzoate Derivative (Note: This data is representative and intended to illustrate the output of a Mulliken analysis.)

| Atom | Charge (e) |

| O1 (carbonyl) | -0.58 |

| O2 (ester) | -0.62 |

| N (amino) | -0.95 |

| C1 (ring) | 0.21 |

| C2 (ring) | -0.15 |

| C3 (ring) | 0.18 |

| C4 (ring) | -0.25 |

| C5 (ring) | -0.13 |

| C6 (ring) | 0.16 |

| C (carbonyl) | 0.85 |

| C (ethyl CH2) | 0.12 |

| C (ethyl CH3) | -0.21 |

| H (amino) | 0.41 |

| H (amino) | 0.41 |

| H (ring) | 0.10 |

| H (ring) | 0.11 |

Vibrational Spectra Simulations and Normal Coordinate Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying molecular structures and functional groups. Computational simulations of these spectra can aid in the assignment of experimental vibrational bands to specific atomic motions (normal modes).

Scaled Quantum Mechanical Force Field (SQMFF) Methodology

The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a robust computational approach used to improve the accuracy of theoretical vibrational frequency calculations. Quantum chemical methods, like DFT, often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of incomplete basis sets.

The SQMFF procedure involves calculating the harmonic vibrational frequencies from the optimized molecular geometry. These calculated frequencies are then scaled using a set of specific scaling factors. These factors are empirically derived and are specific to the level of theory, the basis set, and the type of vibrational motion (e.g., C-H stretch, C=O stretch). The scaling corrects the theoretical force constants, leading to a much better agreement between the calculated and experimental vibrational frequencies. This allows for a more confident assignment of the observed spectral bands.

Correlation of Theoretical and Experimental Spectroscopic Data

The primary goal of applying the SQMFF methodology is to achieve a high degree of correlation between the theoretically predicted vibrational spectrum and the experimentally measured one. By comparing the scaled theoretical frequencies with the experimental IR and Raman spectra, each vibrational mode can be assigned with high confidence.

The correlation is typically presented in a table that lists the experimental frequency, the scaled theoretical frequency, and the detailed assignment of the vibrational mode. The Potential Energy Distribution (PED) is often calculated to quantify the contribution of different internal coordinates (like stretching, bending, or torsion) to a particular normal mode.

Illustrative Example: Correlation of Vibrational Frequencies for a Substituted Aromatic Amine (Note: This table is a representative example showing the correlation between experimental and scaled theoretical data.)

| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3450 | 3455 | N-H asymmetric stretch (100%) |

| 3355 | 3360 | N-H symmetric stretch (100%) |

| 3060 | 3065 | C-H aromatic stretch (95%) |

| 1685 | 1690 | C=O carbonyl stretch (88%) |

| 1620 | 1625 | NH₂ scissoring (75%) + C=C ring stretch (20%) |

| 1580 | 1585 | C=C aromatic ring stretch (80%) |

| 1275 | 1280 | C-N stretch (45%) + C-O stretch (35%) |

| 830 | 835 | C-H out-of-plane bend (90%) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the highly electronegative oxygen atoms of the ester group and the nitrogen atom of the amino group. These areas represent the primary sites for interaction with electrophiles or for hydrogen bonding. The most positive potential (blue) would likely be located around the hydrogen atoms of the amino group and the hydrogens of the aromatic ring, indicating these as sites prone to interaction with nucleophiles. The MEP surface provides a clear, intuitive picture of the molecule's reactive sites and intermolecular interaction patterns.

Reaction Mechanism Modeling using Computational Methods (e.g., transition state analysis)

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying reactions such as electrophilic aromatic substitution, N-acylation, or ester hydrolysis.

The process involves modeling the entire reaction pathway from reactants to products. A key part of this is transition state analysis . The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Using quantum chemical calculations, researchers can:

Locate the Transition State (TS) Geometry: Algorithms are used to find the specific molecular structure corresponding to the saddle point on the potential energy surface.

Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor in reaction kinetics.

Verify the Transition State: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the products.

Map the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state to confirm that it correctly connects the reactant and product states.

By modeling these pathways, chemists can gain a detailed understanding of the reaction's feasibility, selectivity, and kinetics without needing to perform the experiment, or to explain experimental observations at a molecular level. For instance, modeling an electrophilic substitution on the benzene ring would help determine whether the incoming electrophile would preferentially add to the positions ortho or meta to the amino group, based on the calculated activation energies for each pathway.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Organic Molecules

Ethyl 4-amino-2,5-dimethylbenzoate's structure is conducive to its incorporation into larger molecular frameworks, including polymers and macrocycles.

As a Monomer or Precursor in Polymer Chemistry

While specific research detailing the use of this compound as a monomer in polymerization is not extensively documented, the chemistry of related aminobenzoate compounds suggests its potential in this field. Aromatic amines and their derivatives are common precursors in the synthesis of various polymers. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimines, while the ester functionality could be involved in the synthesis of polyesters. For instance, the related compound ethyl 4-aminobenzoate (B8803810) has been utilized in the electrochemical synthesis of copolymers, indicating that the general class of aminobenzoate esters can serve as valuable monomers. The presence of dimethyl groups on the benzene (B151609) ring of this compound would be expected to influence the properties of any resulting polymer, such as solubility, thermal stability, and mechanical strength.

Formation of Macrocycles or Supramolecular Structures

The synthesis of macrocycles—large cyclic molecules—often relies on building blocks that possess multiple reactive sites capable of forming covalent bonds to create the ring structure. Although direct application of this compound in macrocycle synthesis is not widely reported, its bifunctional nature makes it a plausible candidate for such reactions. The amino and ester groups can be chemically modified to participate in cyclization reactions. For example, the amino group could be transformed into a reactive species for coupling, while the ester could be part of a ring-closing metathesis or a condensation reaction. The rigid aromatic core provided by the benzene ring would impart a degree of pre-organization, which is often beneficial in directing the formation of well-defined macrocyclic structures.

Scaffold for Design of Novel Chemical Entities

The intrinsic structure of this compound serves as an excellent starting point or "scaffold" for the synthesis of new molecules, particularly those with potential biological or material science applications.

Incorporation into Heterocyclic Systems (e.g., pyrimidine (B1678525) derivatives)

Aromatic amines are fundamental precursors in the synthesis of a vast number of nitrogen-containing heterocyclic compounds. The amino group of this compound can act as a nucleophile in condensation reactions with various electrophilic partners to construct heterocyclic rings. One of the most significant applications is in the synthesis of pyrimidine derivatives. The general and widely used method for constructing a pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound). Alternatively, a molecule containing an amino group, such as this compound, can be reacted with a molecule containing the remaining atoms needed to form the pyrimidine ring.

| Reagent Class | Example | Resulting Heterocycle |

| β-Dicarbonyl Compounds | Acetylacetone | Dimethylpyrimidine derivative |

| α,β-Unsaturated Ketones | Chalcones | Phenylpyrimidine derivative |

| Diethyl Malonate | Diethyl Malonate | Dihydroxypyrimidine derivative |

This versatility allows for the creation of a diverse library of substituted pyrimidines built upon the 2,5-dimethylaniline scaffold, which are of interest in medicinal chemistry due to their wide range of biological activities.

Development of Azo Compounds via Diazotization and Coupling

One of the most well-established reactions of aromatic amines is their conversion into diazonium salts, which are then used to form azo compounds. This two-step process is a cornerstone of dye chemistry. This compound is an ideal substrate for this reaction.

Diazotization : The primary amino group of this compound reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a stable aromatic diazonium salt.

Azo Coupling : The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, in an electrophilic aromatic substitution reaction. This coupling reaction forms a stable azo compound, characterized by the -N=N- (azo) functional group which links the two aromatic rings.

The color of the resulting azo dye is highly dependent on the electronic nature of the substituents on both the diazonium salt precursor and the coupling component. The presence of the ester and methyl groups on the this compound moiety influences the final color and properties of the dye.

| Coupling Component Class | Example | General Color of Azo Dye |

| Phenols | Phenol, 2-Naphthol | Yellow, Orange, Red |

| Aromatic Amines | Aniline, N,N-Dimethylaniline | Yellow, Orange |

| Active Methylene (B1212753) Compounds | Barbituric Acid | Varies (Yellow to Red) |

Integration into Peptidomimetic Structures (e.g., in the synthesis of complex amino acid derivatives)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. They are often developed to overcome the limitations of peptides, such as poor stability and bioavailability. The structure of this compound, being an ester of an aminobenzoic acid, provides a rigid scaffold that can be incorporated into peptide-like molecules.

While direct research on its use in complex amino acid synthesis is limited, its potential is clear. The amino group can be coupled to the C-terminus of a peptide or amino acid, and the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled to the N-terminus of another peptide or amino acid. This allows for its insertion into a peptide backbone, where the substituted aromatic ring can act as a conformational constraint or introduce specific side-chain interactions. This approach is valuable for designing novel bioactive molecules by modifying the structure and properties of natural peptides.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the chemical compound this compound remains scarce. This scarcity of public data prevents a thorough analysis of its properties and applications as a synthetic building block in advanced organic synthesis.

While information is available for structurally related compounds, such as isomers like ethyl 2-amino-4,5-dimethylbenzoate (CAS Number: 63283-75-0), specific research findings, detailed synthesis schemes, and extensive property data for this compound are not readily found in the public domain.

The intended scope of this article was to provide a detailed examination of this compound, focusing on its role as an intermediate in multi-step synthesis. However, the absence of specific studies or patents detailing its use in such chemical transformations makes it impossible to provide the requested in-depth analysis and data tables.

For context, the general class of aminobenzoate esters, such as the well-known Ethyl 4-aminobenzoate (Benzocaine), are widely recognized as important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. These compounds typically undergo a variety of chemical reactions, including acylation, alkylation, and diazotization, to introduce further functional groups and build more complex molecular architectures. It is plausible that this compound could serve a similar role, with the methyl groups on the benzene ring potentially influencing its reactivity and the properties of downstream products. However, without specific documented examples, any discussion of its synthetic applications would be purely speculative.

Researchers and chemists interested in this specific molecule may need to undertake novel research to determine its properties and potential applications. Such work would likely involve the development of a synthetic route to the compound, followed by a thorough characterization of its physical and chemical properties, and subsequent exploration of its reactivity in various organic transformations.

Future Research Directions in Synthetic and Mechanistic Organic Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of polysubstituted benzoates like ethyl 4-amino-2,5-dimethylbenzoate often relies on classical multi-step procedures. Future research will likely focus on the development of more efficient and selective catalytic systems to streamline these synthetic sequences. A primary area of interest is the application of transition-metal catalysis for the direct C-H functionalization of simpler aromatic precursors.

For instance, palladium-catalyzed C-H amination or methylation of an appropriate ethyl benzoate (B1203000) derivative could provide a more atom-economical route. Research into novel ligands that can control the regioselectivity of these transformations on an electron-rich or sterically hindered aromatic ring will be crucial. Furthermore, the use of earth-abundant metals like copper, nickel, or iron as catalysts for these transformations is a growing area of interest, offering a more sustainable and cost-effective alternative to precious metals.

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Palladium-based Catalysts | Direct C-H amination/methylation | High efficiency and selectivity |

| Copper-based Catalysts | Ullmann-type coupling for amination | Lower cost than palladium |

| Nickel-based Catalysts | Cross-coupling reactions for methylation | Versatile for various C-C bond formations |

| Iron-based Catalysts | C-H functionalization | Earth-abundant and low toxicity |

Investigation of Unexplored Reactivity Pathways and Stereoselective Transformations

The reactivity of this compound is largely dictated by its functional groups. While the amino group can undergo standard transformations such as diazotization followed by Sandmeyer reactions, there remain unexplored avenues. For example, the development of catalytic systems for the direct, regioselective C-H functionalization at the positions ortho to the amino group could lead to novel derivatives.

A particularly exciting frontier is the exploration of stereoselective transformations. Although this compound is itself achiral, its derivatives could be made chiral through reactions that introduce a stereocenter. For example, asymmetric hydrogenation of a derivative where the amino group is converted to a nitro group could potentially be achieved using a chiral catalyst, leading to an enantiomerically enriched product. Another possibility is the use of the amino group to direct a stereoselective transformation at a remote position.

Advanced Computational Modeling for Predictive Synthetic Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry. For a molecule like this compound, computational modeling can provide deep insights into its electronic structure and reactivity. This can be leveraged to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new reactions.

In the context of catalysis, DFT calculations can be used to elucidate the mechanisms of metal-catalyzed C-H functionalization or cross-coupling reactions. By modeling the entire catalytic cycle, researchers can identify the rate-determining step and the factors that control regioselectivity. This understanding can then be used to design more efficient catalysts and reaction conditions. For instance, the binding energies of different ligands to a metal center and the activation barriers for various elementary steps can be calculated to predict the outcome of a reaction before it is even attempted in the lab.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic cycles | Reaction pathways, transition states, activation energies |

| Molecular Dynamics (MD) | Simulation of solvent and conformational effects | Understanding the role of the reaction environment |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large and complex systems | High-level accuracy for the reactive center |

Development of Sustainable Synthetic Methodologies for Benzoate Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound and other benzoate derivatives will undoubtedly focus on developing more sustainable methodologies. This includes the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace traditional volatile organic compounds.

Another key aspect is the development of energy-efficient synthetic methods. This could involve the use of photoredox catalysis, which uses visible light to drive chemical reactions at room temperature, or mechanochemistry, where mechanical force is used to initiate reactions in the absence of a solvent. Furthermore, the use of starting materials derived from renewable feedstocks is a major goal of sustainable chemistry. Research into the synthesis of benzoate derivatives from biomass-derived platform molecules could provide a more environmentally friendly alternative to petroleum-based starting materials.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-amino-2,5-dimethylbenzoate?

The synthesis typically involves coupling reactions under anhydrous conditions. For example, a protocol using CH₂Cl₂ as the solvent, N,N-diisopropylethylamine as a base, and 1-propanephosphonic acid cyclic anhydride (T3P®) as a coupling agent at 0°C to room temperature has been reported . Alternatively, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) for 4 hours, followed by solvent evaporation under reduced pressure, yields the product . Key considerations include moisture-free environments and stoichiometric control of coupling agents to minimize side reactions.

Q. What are the most effective purification techniques for this compound?

Purification often combines column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. For high-purity requirements (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phases is recommended . Solvent selection for recrystallization should account for the compound’s moderate solubility in polar aprotic solvents.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and ester/amine functionalities. Coupling constants (e.g., J = 3.1 Hz for meta-substituted protons) help resolve positional isomers .

- IR Spectroscopy : To identify N–H (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., m/z 207.1000 [M+H]⁺).

- Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for positional isomers of this compound be resolved?

Ambiguities in substituent positions (e.g., methyl vs. amino group placement) require advanced 2D NMR techniques:

- HMBC/HSQC : Correlate protons to quaternary carbons, clarifying through-space couplings (e.g., meta-CH₃ groups show ⁴J couplings ~3.1 Hz) .

- NOESY : Detect spatial proximity between substituents to differentiate ortho/meta arrangements.

- X-ray Crystallography : Definitive structural assignment via unit cell parameters and hydrogen-bonding networks .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound derivatives?

Key parameters include:

Q. How do steric effects from methyl and amino groups influence electrophilic aromatic substitution (EAS) reactivity?

Steric hindrance from 2,5-dimethyl groups reduces reactivity at the para position, directing EAS (e.g., nitration, sulfonation) to the less hindered meta position relative to the amino group. Computational DFT studies (B3LYP/6-31G*) show increased activation energy (~5–8 kcal/mol) for para-substitution due to nonbonded interactions .

Q. What computational methods predict the solvatochromic behavior of this compound?

Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates UV-Vis spectra in solvents of varying polarity. Solvent effects on the HOMO-LUMO gap (e.g., bathochromic shifts in polar aprotic solvents) correlate with experimental λmax values .

Q. What protocols assess the ecotoxicological impact of this compound?

Follow OECD guidelines:

- Acute Aquatic Toxicity (Test 201) : Daphnia magna 48-hour LC₅₀ assays.

- Biodegradation (Test 301) : Measure BOD₅/COD ratios in activated sludge.

- Bioaccumulation : Log Kₒw (octanol-water partition coefficient) determination via shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.